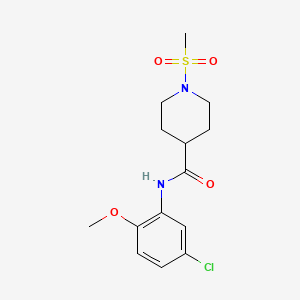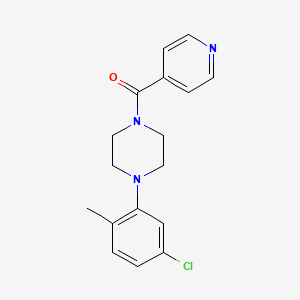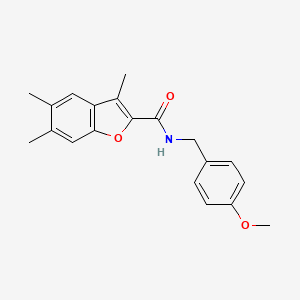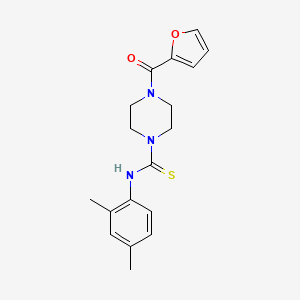![molecular formula C17H16N2O3S B5768795 4-methyl-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide](/img/structure/B5768795.png)
4-methyl-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide, also known as MPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a hydrazide derivative that has been synthesized for its potential use as a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key enzyme involved in the regulation of insulin signaling and glucose metabolism.
Mécanisme D'action
4-methyl-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide works by selectively inhibiting the activity of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, 4-methyl-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide enhances insulin sensitivity and glucose uptake in cells, leading to improved glucose metabolism and reduced insulin resistance. 4-methyl-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide has also been shown to inhibit the activity of other protein tyrosine phosphatases, such as SHP-1 and SHP-2, which are involved in the regulation of immune responses and cell proliferation.
Biochemical and Physiological Effects:
4-methyl-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide has been shown to have several biochemical and physiological effects in animal models and cell cultures. These effects include improved insulin sensitivity and glucose metabolism, reduced inflammation and oxidative stress, and inhibition of cancer cell proliferation. 4-methyl-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-methyl-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide has several advantages for use in lab experiments, including its high purity and selectivity for PTP1B inhibition. 4-methyl-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide is also stable and can be easily synthesized in large quantities. However, 4-methyl-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide has some limitations, including its potential toxicity and off-target effects. 4-methyl-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide may also have limited efficacy in human clinical trials, as it has only been tested in animal models and cell cultures.
Orientations Futures
There are several future directions for research on 4-methyl-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide, including its potential use as a therapeutic agent for diabetes and obesity. 4-methyl-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide may also have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further research is needed to determine the safety and efficacy of 4-methyl-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide in human clinical trials, as well as its potential off-target effects and interactions with other drugs. Additionally, research on the structure-activity relationship of 4-methyl-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide may lead to the development of more potent and selective inhibitors of PTP1B and other protein tyrosine phosphatases.
Méthodes De Synthèse
The synthesis of 4-methyl-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide involves several steps, starting with the reaction of 2-hydroxybenzaldehyde with propargyl bromide to form 2-(2-propyn-1-yloxy)benzaldehyde. This intermediate is then reacted with 4-methylbenzenesulfonylhydrazide to form the desired product, 4-methyl-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide. The synthesis method for 4-methyl-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide has been optimized to produce high yields and purity, making it suitable for scientific research.
Applications De Recherche Scientifique
4-methyl-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide has been extensively studied for its potential applications in scientific research, particularly in the field of diabetes and obesity. As a selective inhibitor of PTP1B, 4-methyl-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes and obesity. 4-methyl-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide has also been studied for its potential anti-inflammatory and anti-cancer properties, as PTP1B is also involved in the regulation of immune responses and cell proliferation.
Propriétés
IUPAC Name |
4-methyl-N-[(E)-(2-prop-2-ynoxyphenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-3-12-22-17-7-5-4-6-15(17)13-18-19-23(20,21)16-10-8-14(2)9-11-16/h1,4-11,13,19H,12H2,2H3/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRIZPBLVIKSBT-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[(E)-(2-prop-2-ynoxyphenyl)methylideneamino]benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(dimethylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5768718.png)

![3-(4-chlorophenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone](/img/structure/B5768729.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5768742.png)
![4-{[(4-chlorophenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5768753.png)
![3-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5768775.png)

![1,3-dichloro-2-[(2-methoxyphenoxy)methyl]benzene](/img/structure/B5768783.png)
![1-[2-(mesityloxy)ethyl]pyrrolidine](/img/structure/B5768784.png)

![4-[2-(2-oxo-1-pyrrolidinyl)ethyl]-N-phenyl-1-piperidinecarboxamide](/img/structure/B5768797.png)
